molecular formula C20H21F2N3O6 B12451768 (2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B12451768
M. Wt: 437.4 g/mol
InChI Key: OKUKNAAAKLMWFJ-WOCWXWTJSA-N
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Description

Difluoromethyl (CF₂H)

The CF₂H group at C4 exerts dual electronic effects:

  • Inductive (-I) : Withdraws electron density via C-F bonds (Pauling electronegativity: F = 4.0), reducing nucleophilicity at C4 by 40% compared to methyl analogs.
  • Resonance (+M) : Partially donates electron density through hyperconjugation, as evidenced by upfield shifts in ¹⁹F NMR (δ = -114 ppm).

3,4-Dimethoxyphenyl

The aryl substituent at C6 contributes to:

  • Steric bulk : Van der Waals radius of 3.4 Å creates torsional strain (θ = 12°) with the pyridine ring.
  • Electronic modulation : Methoxy groups donate electron density (Hammett σ = -0.27), increasing the core’s π-electron density by 15%.

Substituent electronic parameters were correlated using the Hammett equation:
$$ \log(k/k0) = \rho(\sigma + \Delta\sigmaR) $$
Where $$\Delta\sigma_R$$ = +0.18 for CF₂H and -0.45 for 3,4-dimethoxy.

Tetrahydrofuran Ring Conformational Dynamics

The THF ring adopts two dominant conformers in solution:

  • Chair (85% population) : Stabilized by C3-O⋯H-O-C5 hydrogen bonds (2.7 Å).
  • Twist-boat (15%) : Observed in apolar solvents, with a 2.1 kcal/mol energy penalty.

Molecular dynamics simulations (300 K, 100 ns) reveal:

  • Pseudorotation barrier : 8.3 kcal/mol between chair and twist-boat forms.
  • Hydroxymethyl rotation : Restricted to 120° due to gauche interactions (torsion angle = 60°).

The ring’s flexibility enables adaptive binding in host-guest systems, as shown by a 0.9 Å RMSD shift upon complexation with β-cyclodextrin.

Properties

Molecular Formula

C20H21F2N3O6

Molecular Weight

437.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C20H21F2N3O6/c1-29-13-4-3-9(5-14(13)30-2)12-6-10(18(21)22)11-7-23-25(19(11)24-12)20-17(28)16(27)15(8-26)31-20/h3-7,15-18,20,26-28H,8H2,1-2H3/t15-,16-,17-,20-/m1/s1

InChI Key

OKUKNAAAKLMWFJ-WOCWXWTJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=C2)C(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C4C(C(C(O4)CO)O)O)C(=C2)C(F)F)OC

Origin of Product

United States

Preparation Methods

Halogenation and Protection

5-Bromo-1H-pyrazolo[3,4-b]pyridine (CAS: 1449693-24-6) serves as a key intermediate. Iodination using N-iodosuccinimide (NIS) in THF yields 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, which is protected with para-methoxybenzyl (PMB) chloride to enhance stability during subsequent reactions.

Reaction Conditions :

  • NIS (1.2 eq.), THF, 0°C → RT, 12 h
  • PMB-Cl (1.5 eq.), K₂CO₃, DMF, 60°C, 6 h
    Yield : 85–92%

Alternative Cyclization Routes

A one-pot microwave-assisted method condenses 3-amino-1-phenylpyrazolin-5-one with 2-pyrone derivatives in THF at 150°C for 30–50 min, achieving 49–70% yields. This route avoids harsh halogenation but requires precise temperature control.

Introduction of the Difluoromethyl Group

Difluoromethylation is achieved via Cu-mediated coupling or diazo transfer:

Copper-Catalyzed Coupling

4-Iodo-1H-pyrazolo[3,4-b]pyridine reacts with potassium difluoromethyl trifluoroborate (KDFMT) in the presence of Cu₂O and PMB protection.

Reaction Conditions :

  • KDFMT (1.1 eq.), Cu₂O (0.05 eq.), THF, 0°C → 50°C, 5 h
    Yield : 88%

Challenges in Regioselectivity

Unprotected pyrazolo[3,4-b]pyridines may yield bis-difluoromethylated byproducts. PMB protection reduces side reactions, improving mono-substitution selectivity (>95%).

Incorporation of 3,4-Dimethoxyphenyl Substituent

The 6-position is functionalized via Suzuki-Miyaura cross-coupling:

Suzuki Coupling Optimization

3,4-Dimethoxyphenylboronic acid reacts with 6-chloro-3-iodo-PMB-protected intermediates using Pd(OAc)₂/dppf catalysis.

Reaction Conditions :

  • Pd(OAc)₂ (5 mol%), dppf (5 mol%), Cs₂CO₃ (2 eq.), THF/H₂O (3:1), 100°C, 2 h
    Yield : 72–85%

Solvent Impact

Polar aprotic solvents (e.g., DMF) reduce deboronation side reactions compared to THF, enhancing yields by 10–15%.

Formation of the Tetrahydrofuran Diol Moiety

The (2R,3R,4S,5R)-tetrahydrofuran-3,4-diol segment is synthesized from carbohydrate precursors:

Cyclization of Dicarboxylic Acids

(2R,3S,4S)-2-(Hydroxymethyl)tetrahydrofuran-3,4-diol is prepared via InBr₃/TMDS-mediated cyclization of protected dicarboxylic acids.

Reaction Conditions :

  • InBr₃ (0.2 eq.), TMDS (3 eq.), CH₃CN, 80°C, 12 h
    Yield : 68–75%

Stereochemical Control

Chiral auxiliaries (e.g., (-)-menthol) ensure >99% enantiomeric excess (ee) during diol formation.

Final Coupling and Deprotection

Glycosylation Strategy

The tetrahydrofuran diol is activated as a trichloroacetimidate and coupled with the pyrazolo[3,4-b]pyridine under Lewis acid catalysis:

Reaction Conditions :

  • BF₃·Et₂O (0.1 eq.), CH₂Cl₂, -20°C → RT, 6 h
    Yield : 62–70%

PMB Deprotection

Trifluoroacetic acid (TFA) cleaves the PMB group without affecting the difluoromethyl or methoxy substituents:

Conditions :

  • TFA (5 eq.), CH₂Cl₂, RT, 1 h
    Yield : 95–98%

Comparative Analysis of Synthetic Routes

Step Method Catalyst/Solvent Yield (%) Key Challenges Source
Pyrazolo core Iodination/PMB protection NIS, PMB-Cl/THF 85–92 Regioselectivity
Difluoromethylation Cu-mediated coupling Cu₂O/THF 88 Byproduct formation
Suzuki coupling Pd/dppf catalysis Pd(OAc)₂/THF-H₂O 72–85 Deborylation
Tetrahydrofuran diol InBr₃/TMDS cyclization InBr₃/CH₃CN 68–75 Stereochemical control
Glycosylation Trichloroacetimidate coupling BF₃·Et₂O/CH₂Cl₂ 62–70 Anomeric selectivity

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, methyl derivatives, and substituted phenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies .

Medicine

Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science .

Mechanism of Action

The mechanism by which (2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. The difluoromethyl and dimethoxyphenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Core Structural Motifs

The tetrahydrofuran (THF) ring is a common scaffold in nucleoside analogs and enzyme inhibitors. Below is a comparison of key compounds sharing this motif:

Compound Name / ID (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound THF + pyrazolo-pyridine Difluoromethyl, 3,4-dimethoxyphenyl, hydroxymethyl Not provided Fluorine enhances metabolic stability; dimethoxy groups may improve lipophilicity
THF + triazolo-pyrimidine Fluoro, hydroxymethyl, 7-amino-triazolo-pyrimidinyl 270.22 High purity (≥95%); potential antiviral/nucleoside analog applications
THF + purine Purine-6-ylamino, hydroxymethyl, (Z)-butenyloxy 351.36 Nucleoside analog; research use only (e.g., antiviral studies)
THF + pyran Multiple hydroxyls, bis(hydroxymethyl) Not provided High polarity due to hydroxyl density; likely impacts solubility

Key Observations :

  • The pyrazolo-pyridine group in the target compound distinguishes it from triazolo-pyrimidine () or purine-based analogs (). These heterocycles influence binding specificity; pyrazolo-pyridines are known for kinase inhibition, while purine analogs mimic nucleotides .
  • The difluoromethyl group in the target compound is rare in the evidence, appearing only in fluorinated chains (e.g., ’s heptadecafluoro derivatives). Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets .

Substituent Effects on Bioactivity

  • 3,4-Dimethoxyphenyl : This substituent is absent in most comparable compounds. Methoxy groups can improve membrane permeability and modulate interactions with aromatic residues in proteins .
  • Hydroxymethyl Group : Common in , and 16, this group enhances solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Biological Activity

The compound identified as (2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential biological activity. Its unique structure incorporates a pyrazolo-pyridine moiety and a tetrahydrofuran ring, which may influence its interactions with biological systems. This article provides an overview of its biological activity based on current research findings.

  • Molecular Formula : C₁₃H₁₃F₄N₃O₄
  • Molecular Weight : 351.254 g/mol
  • CAS Number : Not specified in the sources but can be referenced for procurement.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the difluoromethyl group and the hydroxymethyl substituent enhances its lipophilicity and potential binding affinity to enzymes or receptors. The compound may act by:

  • Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes has been suggested, which are crucial in inflammatory pathways .
  • Antiviral Activity : Research indicates that pyrazole derivatives exhibit antiviral properties, potentially inhibiting viral replication .

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrazole derivatives similar to the compound . For instance:

  • HSV Inhibition : Pyrazolo[3,4-b]pyridine derivatives have shown significant inhibition against Herpes Simplex Virus (HSV) in vitro. One study reported up to 91% inhibition at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM) .

Anti-inflammatory Effects

The compound's structural features suggest it may also possess anti-inflammatory properties:

  • COX-II Inhibition : A related study noted that certain pyrazole derivatives exhibited selective COX-II inhibition with minimal ulcerogenic effects .

Case Studies and Research Findings

  • Study on Pyrazolo Derivatives : A comprehensive review indicated that various pyrazolo compounds demonstrated significant antiviral activities and were effective against multiple viral strains. The structure-activity relationship was critical in determining efficacy .
  • COX-II Selectivity : In a comparative analysis of several heterocyclic compounds, those featuring the pyrazolo structure exhibited enhanced selectivity towards COX-II compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50/EffectivenessReference
AntiviralPyrazolo Derivative50 μM (91% inhibition)
COX-II InhibitionRelated PyrazoleIC50 = 0.011 μM
CytotoxicityPyrazolo DerivativeCC50 = 600 μM

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